molecular formula C22H20BrNO3 B14194390 Ethyl 4-[(4-bromophenyl)(4-methoxyphenyl)amino]benzoate CAS No. 923031-61-2

Ethyl 4-[(4-bromophenyl)(4-methoxyphenyl)amino]benzoate

Cat. No.: B14194390
CAS No.: 923031-61-2
M. Wt: 426.3 g/mol
InChI Key: KAWALTRVTPOICP-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-bromophenyl)(4-methoxyphenyl)amino]benzoate is an organic compound with a complex structure that includes bromine, methoxy, and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-bromophenyl)(4-methoxyphenyl)amino]benzoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-bromophenyl)(4-methoxyphenyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

Ethyl 4-[(4-bromophenyl)(4-methoxyphenyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-bromophenyl)(4-methoxyphenyl)amino]benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and methoxy groups can influence its binding affinity and specificity towards these targets. The exact molecular pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(4-bromophenyl)(4-methoxyphenyl)amino]benzoate is unique due to its combination of functional groups, which can impart distinct chemical and biological properties. The presence of both bromine and methoxy groups can enhance its reactivity and potential as a versatile intermediate in organic synthesis.

Properties

CAS No.

923031-61-2

Molecular Formula

C22H20BrNO3

Molecular Weight

426.3 g/mol

IUPAC Name

ethyl 4-(N-(4-bromophenyl)-4-methoxyanilino)benzoate

InChI

InChI=1S/C22H20BrNO3/c1-3-27-22(25)16-4-8-18(9-5-16)24(19-10-6-17(23)7-11-19)20-12-14-21(26-2)15-13-20/h4-15H,3H2,1-2H3

InChI Key

KAWALTRVTPOICP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Br

Origin of Product

United States

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